Boron trifluoride ethylamine

説明

Significance of Boron Trifluoride Ethylamine (B1201723) as a Lewis Acid Catalyst

As a potent Lewis acid, boron trifluoride ethylamine is instrumental in catalyzing numerous organic reactions. chembk.comheyigasglobal.com Its catalytic activity is central to processes such as alkylation, acylation, and polymerization, facilitating the efficient synthesis of complex organic molecules. heyigasglobal.com The complex enhances reaction rates and yields by stabilizing reaction intermediates. heyigasglobal.com It is also employed in the curing of epoxy resins and in the deprotection of N-acetyl derivatives. heyigasglobal.comactylis.com The effectiveness of this compound as a catalyst contributes to its use in the manufacturing of pharmaceuticals, agrochemicals, and advanced materials. heyigasglobal.com

Overview of Boron Trifluoride Complexes in Catalysis and Synthesis

Boron trifluoride forms complexes with various Lewis bases containing nitrogen and oxygen. researchgate.net These complexes are widely used as catalysts in organic synthesis. transparencymarketresearch.com Besides the ethylamine complex, other notable examples include:

Boron trifluoride diethyl etherate (BF3·OEt2): A convenient liquid source of the gaseous boron trifluoride, it is a versatile Lewis acid catalyst for reactions like Mukaiyama aldol (B89426) additions, alkylations, and polymerizations. researchgate.netchemicalbook.in

Boron trifluoride methanol (B129727) complex (BF3·CH3OH): This complex is significant in organic synthesis and catalysis, particularly in the formation of ethers and esters. ontosight.ai

Other Boron Trifluoride Complexes: Complexes with acetic acid, dimethyl carbonate, and dihydrate also serve as effective catalysts in various organic transformations, including polymerization and esterification. aurechem.com

The catalytic activity of these complexes is a cornerstone of modern chemical manufacturing and innovation. heyigasglobal.comtransparencymarketresearch.com

Historical Context of Boron Trifluoride Amine Adducts in Chemical Research

The study of amine-boranes dates back to the early 19th century, with the discovery of the boron-nitrogen dative bond. chemrevlett.com The first amine-borane, trimethylamine-borane, was reported in 1937. chemrevlett.com Initially, research focused on their properties as reducing agents. chemrevlett.com Over time, the application of boron trifluoride-amine adducts has expanded significantly. These complexes, including this compound, have become crucial as latent curing agents for epoxy resins, a practice that has been prevalent in industrial applications for decades. researchgate.net The understanding of their reaction mechanisms, particularly in epoxy polymerization, has evolved, with evidence suggesting that the adduct may not be the direct catalyst but rather a precursor to the true catalytic species. researchgate.net

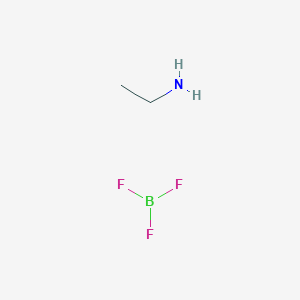

Structure

2D Structure

特性

IUPAC Name |

ethanamine;trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.BF3/c1-2-3;2-1(3)4/h2-3H2,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVIRCVIXCMTPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7BF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052497 | |

| Record name | Ethylamine-boron trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75-23-0 | |

| Record name | Boron, (ethanamine)trifluoro-, (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron, (ethanamine)trifluoro-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylamine-boron trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization Methodologies for Boron Trifluoride Ethylamine Adducts

Direct Reaction of Boron Trifluoride with Ethylamine (B1201723) for Adduct Formation

The most straightforward method for synthesizing the boron trifluoride ethylamine adduct involves the direct reaction of gaseous boron trifluoride with liquid ethylamine. This reaction is a classic example of a Lewis acid-base adduct formation, where the lone pair of electrons on the nitrogen atom of ethylamine is donated to the electron-deficient boron atom of boron trifluoride.

Controlled Reaction Conditions and Stoichiometry

The direct reaction between boron trifluoride and ethylamine is an exothermic process that requires careful control of reaction conditions to ensure the formation of the desired 1:1 adduct and to manage the heat generated. google.com The stoichiometry of the reactants is crucial; a 1:1 molar ratio of boron trifluoride to ethylamine is typically employed to favor the formation of the mono-adduct.

A patented production process describes bubbling boron trifluoride gas through an organic solvent, which then reacts with ethylamine vapor. google.com The reaction temperature is maintained between 30-50 °C for 2-5 hours. Following the reaction, the mixture is stirred for an additional 1-2 hours and then cooled to 15-20 °C to induce crystallization of the adduct. The resulting crystals are then separated by centrifugation and dried under reduced pressure at a temperature of 35-45 °C for 3-5 hours to yield the final product. google.com

Solvent Considerations in Adduct Synthesis

The choice of solvent can influence the reaction rate, heat dissipation, and the ease of product isolation. While the direct reaction can be performed without a solvent, the use of an inert organic solvent is common in industrial preparations to better control the reaction temperature and facilitate handling. google.com Suitable organic solvents mentioned in production processes include acetonitrile, petroleum ether, and ethyl acetate. google.com The solubility of the this compound complex in various polar organic solvents also makes it a practical choice for many applications. aurechem.comheyigasglobal.com

Synthesis via Interchange Reactions with Boron Trifluoride Etherates

An alternative and common laboratory-scale synthesis of amine-boron trifluoride adducts involves an interchange reaction with a more weakly bound boron trifluoride adduct, such as boron trifluoride etherate (BF₃·O(C₂H₅)₂). medcraveonline.comsciencemadness.org In this method, the stronger Lewis base, ethylamine, displaces the weaker Lewis base, diethyl ether, from the boron trifluoride complex.

This reaction is typically carried out by adding ethylamine to a solution of boron trifluoride etherate in an appropriate solvent. The formation of the more stable this compound adduct drives the reaction to completion. This method is often preferred for its convenience and the ease of handling the liquid boron trifluoride etherate compared to gaseous boron trifluoride. medcraveonline.com

Spectroscopic Characterization of this compound

Spectroscopic methods are indispensable for confirming the formation and purity of the this compound adduct. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for elucidating the structure of such coordination compounds. mcmaster.caiaea.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Adduct Characterization

NMR spectroscopy, including ¹H, ¹¹B, and ¹⁹F NMR, provides detailed information about the chemical environment of the nuclei within the adduct. rsc.org The formation of the dative bond between nitrogen and boron leads to significant changes in the chemical shifts of the protons on the ethyl group and the fluorine atoms attached to the boron, compared to the free amine and boron trifluoride, respectively. mcmaster.ca

Proton NMR (¹H NMR) spectroscopy is used to characterize the organic component of the adduct. Upon coordination of the ethylamine to boron trifluoride, the chemical shifts of the protons on the ethyl group are affected. Generally, the formation of the N-B bond causes a downfield shift of the proton signals of the amine. shimane-u.ac.jp

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule and probing the changes in bond vibrations upon complexation. The formation of the this compound adduct leads to predictable changes in the vibrational spectra of both the boron trifluoride and ethylamine moieties.

A significant feature in the IR spectrum of the adduct is the appearance of new absorption bands corresponding to the B-N stretching vibration. Additionally, the characteristic vibrational modes of the B-F and N-H bonds are altered. The B-F stretching frequencies in the adduct are expected to shift to lower wavenumbers compared to free BF₃, as the formation of the B-N bond weakens the B-F bonds. Conversely, the N-H stretching and bending vibrations of the ethylamine group are also perturbed upon coordination to the boron atom.

Table 3: Expected IR Absorption Bands for this compound Adduct

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |

| N-H stretch | 3200-3400 | Shifted compared to free ethylamine. |

| C-H stretch | 2850-3000 | Largely unperturbed. |

| B-F stretch | 900-1100 | Shifted to lower frequency compared to free BF₃. |

| B-N stretch | 700-800 | New band, characteristic of the adduct. |

Mass Spectrometry for Adduct Confirmation

Mass spectrometry (MS) is used to determine the mass-to-charge ratio of ions and is a valuable tool for confirming the formation of the this compound adduct and studying its fragmentation pattern. Using a soft ionization technique like electrospray ionization (ESI), it is often possible to observe the molecular ion of the adduct, [BF₃·CH₃CH₂NH₂]⁺.

Under harder ionization conditions, such as electron impact (EI), the adduct is likely to undergo fragmentation. The most probable fragmentation pathway would be the cleavage of the relatively weak B-N donor-acceptor bond, leading to the observation of ions corresponding to the boron trifluoride cation [BF₃]⁺ and the ethylamine cation [CH₃CH₂NH₂]⁺. Further fragmentation of the ethylamine cation is also expected, with a characteristic loss of a methyl group to form the [CH₂NH₂]⁺ ion, which is often the base peak in the mass spectrum of ethylamine. The observation of fragments related to both components of the adduct provides strong evidence for its formation.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| Ion | m/z | Identity |

| [BF₃·CH₃CH₂NH₂]⁺ | 113 | Molecular Ion |

| [BF₃]⁺ | 68 | Fragment Ion |

| [CH₃CH₂NH₂]⁺ | 45 | Fragment Ion |

| [CH₂NH₂]⁺ | 30 | Fragment Ion (often base peak) |

Mechanistic Investigations of Boron Trifluoride Ethylamine Catalysis

Lewis Acidity and Electron Pair Acceptance

Boron trifluoride ethylamine (B1201723) (BF3·C2H5NH2) functions as a potent catalyst primarily due to the strong Lewis acidic character of the boron trifluoride (BF3) moiety. heyigasglobal.com A Lewis acid is defined as a chemical species that can accept a pair of electrons from a Lewis base. askiitians.comquora.com In BF3, the central boron atom possesses only six valence electrons, leaving it with an empty p-orbital and an incomplete octet. askiitians.comquora.comquora.com This electron deficiency drives its ability to act as an electron pair acceptor. askiitians.comquora.com

When complexed with ethylamine, a Lewis base, the boron atom in boron trifluoride accepts a lone pair of electrons from the nitrogen atom of the ethylamine molecule. askiitians.com This forms a stable donor-acceptor or coordination complex. mdpi.com While this complexation stabilizes the highly reactive BF3 gas, making it easier to handle, the inherent Lewis acidity of the boron center is retained and is crucial for its catalytic activity. heyigasglobal.comheyigasglobal.com The complex can activate substrates by accepting an electron pair, thereby facilitating a variety of chemical transformations. heyigasglobal.comaurechem.com

The strength of the interaction between BF3 and various Lewis bases, including amines and ethers, has been the subject of numerous theoretical and experimental studies. kirj.ee These investigations help in understanding the relative stability of different BF3 complexes and their corresponding catalytic activities. kirj.ee

Role of Boron Trifluoride Ethylamine in Initiating Cationic Polymerization

This compound is widely utilized as an initiator for cationic polymerization, a process used to synthesize various polymers. heyigasglobal.comfiveable.me Cationic polymerization proceeds via a reactive intermediate with a positive charge, typically a carbocation. fiveable.me The initiation step involves the generation of this initial cationic species from a monomer.

BF3·C2H5NH2, often in the presence of a proton source (initiator) like water or alcohol, acts as a co-initiator. wikipedia.org The Lewis acidic BF3 component interacts with the initiator, generating a complex that can then react with a monomer. wikipedia.org For instance, in the presence of water, a highly reactive species is formed that can protonate a monomer, creating a carbocation and initiating the polymerization chain. wikipedia.orgcmu.edu

This initiation mechanism is particularly effective for monomers with electron-donating substituents, such as vinyl ethers and certain alkenes, which can stabilize the resulting carbocation. fiveable.mewikipedia.org The complex is also used in the curing of epoxy resins, where it initiates the cationic ring-opening polymerization of the epoxide groups. researchgate.netactylis.com The stability of the BF3·ethylamine complex allows for controlled initiation, often triggered by heat, which releases the active catalytic species. researchgate.netactylis.com

Hydrolysis and Active Catalytic Species Formation

The presence of water or other protic impurities can significantly influence the catalytic activity of this compound. researchgate.net Hydrolysis of the complex can lead to the formation of new, highly active catalytic species. researchgate.net

Under typical reaction conditions, particularly at elevated temperatures, this compound can be hydrolyzed by traces of water. researchgate.net Nuclear Magnetic Resonance (NMR) studies have shown that upon heating, the complex can convert to its tetrafluoroborate (B81430) salt (BF4⁻NH3+C2H5). researchgate.net Further hydrolysis leads to the formation of fluoroboric acid (HBF4). researchgate.netnycu.edu.tw

Several studies on epoxy resin curing have indicated that fluoroboric acid, rather than the original BF3·ethylamine complex, is the true catalytic species responsible for polymerization. researchgate.netnycu.edu.tw Spectra taken at elevated temperatures show an increase in the peak corresponding to fluoroboric acid, indicating that the BF3·ethylamine complex is hydrolyzed. researchgate.net

The hydrolysis of this compound and the subsequent formation of fluoroboric acid have a direct impact on the reaction pathways. researchgate.net The presence of fluoroboric acid can significantly accelerate the rate of reactions like epoxy curing compared to the amine complex alone. researchgate.net This is attributed to the high acidity and catalytic activity of HBF4. researchgate.net

However, the formation of these species can also introduce variability in reaction kinetics and product properties, as the concentration of the true catalyst may change over time. researchgate.net For instance, in the curing of prepregs for composite materials, the ratio of the BF3:amine complex to its BF4⁻ salt can vary between batches, leading to different processing characteristics. researchgate.net It has been shown that the chemically stable and mobile BF4⁻ salt is the predominant catalytic species in these systems. researchgate.net

Stabilization of Reactive Intermediates in Catalytic Cycles

A key aspect of the catalytic function of this compound and its derivatives is the stabilization of reactive intermediates. heyigasglobal.comaurechem.com In many organic reactions, particularly those proceeding through cationic intermediates, the stability of these transient species is crucial for determining the reaction's outcome and efficiency. heyigasglobal.comaurechem.com

In cationic polymerization, the counter-ion generated from the initiator system plays a vital role. fiveable.me The BF4⁻ anion, formed from the hydrolysis of the BF3·ethylamine complex, is a non-nucleophilic and stable counter-ion. researchgate.net This stability prevents premature termination of the growing polymer chain by the counter-ion, allowing for the formation of high molecular weight polymers. wikipedia.org

Similarly, in other reactions like Friedel-Crafts alkylations and acylations, the Lewis acid can coordinate with the substrate, polarizing bonds and stabilizing the resulting carbocationic intermediates. heyigasglobal.comheyigasglobal.com This stabilization not only facilitates the desired reaction but can also prevent undesirable side reactions, leading to higher yields and selectivity. heyigasglobal.comaurechem.com

Comparative Mechanistic Studies with Other Boron Trifluoride Complexes

The catalytic behavior of this compound is often compared with other BF3 complexes, such as boron trifluoride etherate (BF3·OEt2) and boron trifluoride methanol (B129727) complex. heyigasglobal.comkirj.ee These comparisons provide insights into how the Lewis base component influences the stability, handling, and reactivity of the catalyst.

The reactivity of BF3-amine complexes in epoxy polymerization has been shown to increase as the basicity of the amine decreases. researchgate.net This suggests that a more weakly bound Lewis base allows for easier release of the BF3 Lewis acid to initiate the reaction. researchgate.net

Theoretical studies have calculated the complexation enthalpies of BF3 with various Lewis bases, including ethers and amines, to quantify the strength of the donor-acceptor bond. kirj.ee These studies help in creating a Lewis basicity scale and predicting the catalytic activity of different complexes. kirj.ee For instance, BF3·OEt2 is a liquid and a convenient source of BF3, but its thermal stability and reactivity can differ from the solid, more stable BF3·ethylamine complex. actylis.comthieme-connect.de In some applications, such as the synthesis of covalent organic frameworks (COFs), BF3·OEt2 has been used as a catalyst to influence the rate of boronate ester formation. tdl.org The choice of the specific BF3 complex can therefore be tailored to the requirements of a particular chemical transformation.

Boron Trifluoride Diethyl Etherate

Boron trifluoride diethyl etherate (BF3·OEt2) is a widely used Lewis acid catalyst in organic synthesis. medcraveonline.comwikipedia.org Its catalytic activity is rooted in the exceptional Lewis acidity of the boron atom, which is electron-deficient and readily accepts electron pairs. sci-hub.se This property makes it effective in a variety of reactions, including isomerizations, acylations, alkylations, and condensations. wikipedia.org

A significant application of BF3·OEt2 is in the ring-opening of epoxides. medcraveonline.comsci-hub.se The mechanism involves the interaction of the Lewis acid with the oxygen atom of the oxirane ring, which facilitates ring-opening. sci-hub.se Computational studies using density functional theory (DFT) have proposed a mechanism where the breaking of a carbon-oxygen bond in the epoxide is coupled with the transfer of a fluorine atom from the catalyst, leading to the formation of a fluorohydrin with retention of configuration through a single transition state. sci-hub.se The presence of BF3·OEt2 not only facilitates the reaction but also enhances regioselectivity. sci-hub.se

In Friedel-Crafts reactions, such as the intramolecular acylation of N-phenylanthranilic acid derivatives to form acridones, BF3·OEt2 serves as an efficient catalyst, often under solvent-free and microwave-assisted conditions. researchgate.net The mechanism is believed to involve the coordination of the Lewis acid to a carbonyl group, activating it for electrophilic aromatic substitution. In other cyclizations, BF3·OEt2 facilitates the formation of a carbocation intermediate by activating a secondary alcohol, which then undergoes cyclization. researchgate.net

Table 1: Properties and Applications of Boron Trifluoride Diethyl Etherate

| Property/Application | Description |

| Catalyst Type | Lewis Acid |

| Key Mechanistic Feature | Activation of functional groups (e.g., epoxides, carbonyls) via coordination to the electron-deficient boron atom. sci-hub.se |

| Common Reactions | Epoxide ring-opening, Friedel-Crafts acylation and alkylation, etherification, cyclization reactions. wikipedia.orgsci-hub.seresearchgate.net |

| Role in Epoxide Opening | Facilitates ring-opening by interacting with the epoxide oxygen, potentially leading to fluorohydrin formation. sci-hub.se |

| Role in Cyclizations | Promotes the formation of carbocation intermediates, enabling intramolecular reactions. researchgate.net |

Boron Trifluoride Methanol Complex

The boron trifluoride methanol complex (BF3·CH3OH) is a coordinated compound formed between the Lewis acid boron trifluoride and the Lewis base methanol. ontosight.ai This complex serves as a significant catalyst and reagent in organic synthesis. ontosight.aiheyigasglobal.com It is particularly effective in catalyzing methylation and esterification reactions, enhancing reaction efficiency and product yields. heyigasglobal.com

The catalytic action of the BF3·CH3OH complex stems from its nature as a powerful Lewis acid complex. heyigasglobal.com The coordination of methanol to the boron atom modifies the chemical properties of both molecules, affecting their reactivity. ontosight.ai In reactions like esterification, the complex acts as a potent acidic catalyst. srlchemicals.com For example, it is used for the preparation of fatty acid methyl esters for analysis. srlchemicals.com The complex is also employed for the deprotection of acetylated amines, such as those in cyanine (B1664457) dyes, to yield products with free amino groups. heyigasglobal.comatomscientific.com

The mechanism involves the BF3·CH3OH complex acting as a strong electron-accepting species, which can stabilize reaction intermediates and accelerate reaction rates. heyigasglobal.com This makes it a valuable tool for the synthesis of complex organic molecules in the production of pharmaceuticals and fine chemicals. heyigasglobal.com

Table 2: Properties and Applications of Boron Trifluoride Methanol Complex

| Property/Application | Description |

| CAS Number | 373-57-9 sigmaaldrich.com |

| Molecular Formula | BF3·CH3OH heyigasglobal.com |

| Appearance | Colorless transparent liquid heyigasglobal.com |

| Catalyst Type | Lewis Acid Complex ontosight.aiheyigasglobal.com |

| Key Mechanistic Feature | Acts as a strong electron-acceptor to stabilize intermediates and accelerate reactions. heyigasglobal.com |

| Common Reactions | Esterification, transesterification, methylation, deprotection of N-acetyl derivatives. heyigasglobal.comsrlchemicals.comatomscientific.com |

| Industrial Use | Catalyst in the production of pharmaceuticals, fine chemicals, and advanced materials. heyigasglobal.com |

Boron Trifluoride Ammonia (B1221849) Complex

The boron trifluoride ammonia complex (BF3·NH3) is formed through a classic Lewis acid-base reaction, where the lone pair of electrons on the nitrogen atom in ammonia (the Lewis base) is donated to the electron-deficient boron atom in boron trifluoride (the Lewis acid). askiitians.comusc.edu This interaction results in the formation of a stable coordinate covalent bond, creating a Lewis acid-base adduct with chemical properties distinct from its constituent reactants. askiitians.comresearchgate.net

The formation of this adduct illustrates the ability of BF3 to form bonds with electron-rich species. usc.edu The resulting complex, BF3·NH3, finds application as a Lewis acid catalyst in certain chemical reactions. askiitians.com Like other BF3 complexes, its catalytic activity is derived from the strong Lewis acidic character of the boron center, even after complexation. These complexes are sometimes added to epoxy resins to accelerate their cure at elevated temperatures. researchgate.net The stability and reactivity of the complex are crucial for its catalytic function, providing a controlled source of Lewis acidity for various transformations. askiitians.comfuturemarketinsights.com

Table 3: Properties and Formation of Boron Trifluoride Ammonia Complex

| Property/Formation Aspect | Description |

| Reaction Type | Lewis Acid-Base Reaction askiitians.com |

| Lewis Acid | Boron Trifluoride (BF3) askiitians.com |

| Lewis Base | Ammonia (NH3) askiitians.com |

| Bonding | A coordinate covalent bond is formed between boron and nitrogen. askiitians.comusc.edu |

| Resulting Product | A stable Lewis acid-base adduct (BF3·NH3). askiitians.comresearchgate.net |

| Application | Used as a Lewis acid catalyst in chemical reactions and as a curing accelerator for epoxy resins. researchgate.netaskiitians.com |

Applications of Boron Trifluoride Ethylamine in Polymer Chemistry

Catalysis of Epoxy Resin Curing and Polymerization

Boron trifluoride ethylamine (B1201723) is widely recognized for its role as a catalyst in the cross-linking and polymerization of epoxy resins. heyigasglobal.comactylis.com This catalytic action is attributed to its nature as a Lewis acid, which facilitates the opening of the epoxy ring, a critical step in the polymerization process. heyigasglobal.comresearcher.life The use of this complex leads to the formation of a cross-linked polymer network, resulting in materials with enhanced mechanical strength, thermal stability, and chemical resistance. heyigasglobal.com

The curing of epoxy resins with boron trifluoride ethylamine generally follows a cationic polymerization mechanism. nycu.edu.tw The reaction is initiated by the boron trifluoride complex, which activates the epoxy groups, leading to a chain-growth process. researcher.lifenycu.edu.tw Studies have shown that the kinetics of these reactions can be complex, often exhibiting multiple exothermic peaks in differential scanning calorimetry (DSC) thermograms. nycu.edu.tw The initial small exotherm is often attributed to the thermal conversion of the boron trifluoride-amine complex, while the subsequent larger exotherm corresponds to the main etherification reaction of the epoxy groups. nycu.edu.tw

Table 1: Kinetic Parameters for Epoxy Resin Curing with this compound

| Epoxy System | Activation Energy (kJ/mol) | Reaction Order | Reference |

| DER 332/BF3-MEA | 98.3 | 1 | nycu.edu.tw |

| DER 331/BF3-MEA | 87.4 | ~1 | nycu.edu.tw |

Note: The data presented is illustrative and derived from specific experimental conditions. Actual values may vary depending on the specific resin, catalyst concentration, and curing conditions.

The properties of the final cured epoxy resin are significantly influenced by the curing conditions, including temperature and time. Research indicates that there is an optimal temperature for curing with this compound. For example, one study found that curing at 120°C resulted in a higher degree of cure compared to 140°C. researchgate.net This was attributed to the potential vaporization and degradation of the curing agent at the higher temperature, as well as the rapid gelation of the resin, which can hinder further curing. researchgate.net

The concentration of the this compound catalyst also plays a crucial role. Increasing the catalyst concentration can lead to a higher degree of crosslinking, which in turn affects the mechanical and thermal properties of the cured polymer. scribd.com However, an excessive amount of catalyst can sometimes have a detrimental effect.

The glass transition temperature (Tg) is a critical property of polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. specialchem.com In epoxy resins cured with this compound, the Tg is directly related to the degree of crosslinking in the polymer network. scribd.com

Generally, a higher degree of cure and crosslink density results in a higher Tg. scribd.comspecialchem.com Studies have shown that increasing the concentration of this compound can lead to an increase in the Tg of the cured epoxy resin. researchgate.netscribd.com For instance, in one study involving the diglycidyl ether of bisphenol A (DGEBA), the Tg increased with increasing concentrations of the boron trifluoride monoethylamine complex. researchgate.net The addition of certain fillers, such as nano-silica, can also influence the Tg of the final composite material. cnrs.fr

Table 2: Effect of Catalyst Concentration on Tg of Cured Epoxy Resin

| Catalyst Concentration (phr) | Glass Transition Temperature (Tg) (°C) | Reference |

| 0.5 | ~150 | scribd.com |

| 1.0 | ~160 | scribd.com |

| 2.0 | ~175 | scribd.com |

Note: This data is illustrative and based on a specific epoxy system. Actual Tg values will vary with the type of epoxy resin, curing cycle, and measurement technique.

Epoxy resins cured with this compound often exhibit enhanced thermal stability, making them suitable for high-temperature applications. heyigasglobal.comactylis.com The robust, highly cross-linked network formed during the curing process contributes to this improved thermal performance. heyigasglobal.com

Thermogravimetric analysis (TGA) is commonly used to evaluate the thermal stability of these materials. The decomposition temperature of the cured resin is a key indicator of its thermal resistance. The incorporation of certain prepolymers or fillers can sometimes affect the thermal stability, with some studies showing a decrease in the initial decomposition temperature but an increase in the char yield at higher temperatures. cnrs.fr

One of the significant advantages of using this compound as a catalyst is its ability to accelerate the curing process of epoxy resins. actylis.comgoogle.com This rapid curing capability is highly beneficial in industrial applications where high productivity is essential. actylis.com The addition of accelerators, such as polyisocyanates, can further enhance the cure rate, allowing for very short curing times even at moderately elevated temperatures. google.com

For example, a patent describes that the addition of toluene (B28343) diisocyanate to a mixture of a liquid diglycidyl ether of Bisphenol-A and boron trifluoride-ethylamine complex resulted in a rapid exothermic reaction and solidification within 1.5 minutes at 100°C. google.com This contrasts with the slow curing observed in the absence of the isocyanate accelerator under the same conditions. google.com

Influence of Inorganic Fillers on Curing Reactions

Research on phenol (B47542) novolac epoxy resin (EPN) cured with BF3·MEA has shown that the type of inorganic filler can either accelerate or retard the curing process. researchgate.netresearchgate.net For instance, the addition of alumina (B75360) (Al2O3) fillers was found to delay the curing reactions, as evidenced by longer gel times compared to unfilled resins. researchgate.netresearchgate.netacs.org Two primary mechanisms have been proposed to explain this retardation:

Dilution Effect : The presence of the filler decreases the concentration of both the epoxy resin and the initiator, slowing the propagation of the polymerization reaction. acs.org

Chain Transfer Reactions : The growing polymer chains can react with hydroxyl groups present on the surface of the alumina filler (Al-OH), which acts as a chain transfer, interrupting the polymerization process. acs.org

Conversely, other studies have investigated a range of fillers and their effects on the curing kinetics. The interaction between the filler surface and the components of the resin system (epoxy monomer, initiator, and growing polymer chains) is a critical factor. The chemical nature of the filler surface, including the presence of acidic or basic sites and hydroxyl groups, can catalytically influence the reaction or interfere with the intended curing mechanism. researchgate.netresearchgate.net

Table 1: Effect of Various Inorganic Fillers on the Curing of Phenol Novolac Epoxy Resin with BF3·MEA

| Filler Type | Observed Effect on Curing | Proposed Mechanism of Influence | Reference |

| Alumina (Al2O3) | Delayed Curing (Longer Gel Time) | Dilution of reactants; Chain transfer with surface Al-OH groups. | researchgate.netresearchgate.netacs.org |

| Silica (SiO2) | Influences curing reactions. | Surface interactions with resin components. | researchgate.net |

| Aluminum Hydroxide (Al(OH)3) | Influences curing reactions. | Surface interactions and potential for water release at high temperatures. | researchgate.net |

| Aluminum Fluoride (AlF3) | Influences curing reactions. | Lewis acid/base interactions at the filler surface. | researchgate.net |

This table is generated based on findings from studies on phenol novolac epoxy resins. researchgate.netresearchgate.net

Polymerization of Specialized Monomers

This compound is not limited to conventional epoxy systems; it is also an effective catalyst for the polymerization of specialized monomers designed for high-performance applications.

Epoxyalkylcarboranes are unique monomers that incorporate a carborane cage (a cluster of boron and carbon atoms) into their structure. This incorporation is intended to impart exceptional thermal stability to the resulting polymer. nasa.gov this compound has been successfully used as a catalytic curing agent for these systems. nasa.gov

Research has demonstrated that BF3·MEA can effectively initiate the ring-opening polymerization of the epoxy groups in monomers like bis(epoxybutyl)carborane and bis(epoxyhexyl)carborane. nasa.gov The resulting polymers exhibit good adhesive properties. nasa.gov Studies using a 3 phr (parts per hundred resin) concentration of BF3·MEA at a cure temperature of 175°C confirmed that the reaction proceeded via epoxy ring-opening rather than degradation of the carborane cage. nasa.gov The polymerization of these specialized monomers can be "B-staged" at 100°C, where the initially free-flowing liquids become non-flowing, plastic materials at room temperature, which facilitates their application in areas like high-temperature adhesives. nasa.gov

With a growing emphasis on sustainability, there is significant research into the use of bio-sourced monomers, such as those derived from vegetable oils. core.ac.ukunina.itresearchgate.net Epoxidized vegetable oils, like epoxidized soybean oil (ESO) and epoxidized linseed oil (ELO), are prominent examples of such bio-based monomers. core.ac.ukresearchgate.net this compound is a key catalyst in the polymerization of these bio-epoxies. core.ac.ukresearchgate.net

The cationic polymerization of these monomers, initiated by BF3·MEA, allows for the creation of thermosetting polymers from renewable resources. core.ac.ukgoogle.com For example, BF3·MEA has been used to cure blends of epoxidized soybean oil (ESO) and diglycidyl ether of bisphenol A (DGEBA), a conventional petroleum-based epoxy resin. researchgate.net The use of BF3·MEA as a catalyst facilitates the development of bio-based polymers and composites, including those incorporating furan-derived epoxy resins, for applications in coatings and other areas. unina.it The properties of the final cured material, such as the glass transition temperature (Tg), are influenced by the oxirane content of the bio-monomer and the curing conditions. core.ac.uk

Applications of Boron Trifluoride Ethylamine in Organic Synthesis

Catalysis of Alkylation Reactions

Boron trifluoride ethylamine (B1201723) is a powerful catalyst for alkylation reactions, particularly Friedel-Crafts alkylations. heyigasglobal.comdataintelo.com In these reactions, the complex acts as a Lewis acid, activating alkylating agents and facilitating the addition of alkyl groups to aromatic rings. The strong electron-accepting nature of the boron center enhances the electrophilicity of the alkylating agent, thereby promoting the reaction. heyigasglobal.comgoogle.com

The use of boron trifluoride ethylamine in alkylation offers several advantages, including high efficiency and selectivity, which are crucial for the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. heyigasglobal.comwattpad.com For instance, it can catalyze the alkylation of aromatic hydrocarbons and phenols using olefins and alcohols as alkylating agents. google.com The stability of the complex allows for controlled reaction conditions, often leading to improved yields and reduced side products compared to other Lewis acids. heyigasglobal.com

Table 1: Examples of Alkylation Reactions Catalyzed by this compound

| Aromatic Substrate | Alkylating Agent | Product | Reference |

| Toluene (B28343) | Propyl fluoride | Isopropyltoluene | thieme-connect.de |

| Benzene (B151609) | tert-Butyl alcohol | tert-Butylbenzene | thieme-connect.de |

| Phenol (B47542) | Olefins | Alkylated phenols | google.com |

Role in Esterification Processes

This compound and related boron trifluoride complexes are widely employed as catalysts in esterification reactions. sigmaaldrich.comheyigasglobal.com These reactions, which involve the formation of an ester from a carboxylic acid and an alcohol, are fundamental in organic synthesis. The Lewis acidic nature of the boron trifluoride complex activates the carboxylic acid by protonating the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. sigmaaldrich.com

This catalytic approach is particularly advantageous for the esterification of a wide range of carboxylic acids, including aliphatic and aromatic acids, and can be performed under relatively mild conditions. sigmaaldrich.com The use of boron trifluoride-methanol complex, for example, is a popular method for preparing methyl esters of fatty acids for gas chromatography analysis. seafdec.org The reaction is often rapid and quantitative, with volatile byproducts that are easily removed. sigmaaldrich.com

Table 3: Esterification Reactions Catalyzed by Boron Trifluoride Complexes

| Carboxylic Acid | Alcohol | Catalyst System | Product | Reference |

| C8-C24 Carboxylic acids | Methanol (B129727) | Boron trifluoride-methanol | C8-C24 Methyl esters | sigmaaldrich.com |

| p-Amino benzoic acids | Various alcohols | Boron trifluoride etherate-alcohol | Esters | medcraveonline.com |

| Unsaturated acids | Various alcohols | Boron trifluoride etherate-alcohol | Esters | medcraveonline.com |

Deprotection Reactions

This compound is also a valuable reagent for the cleavage of protecting groups, a critical step in multi-step organic synthesis. heyigasglobal.com Its ability to act as a Lewis acid allows it to selectively remove various protecting groups under specific conditions.

N-Acetyl Derivatives

This compound is utilized in the deprotection of N-acetyl derivatives. heyigasglobal.com For example, it can be used to remove the acetyl group from acetylated amines, such as those found in cyanine-type dyes, to yield the free amino group. heyigasglobal.comheyigasglobal.com This type of deprotection is important in the synthesis and modification of complex molecules where a nitrogen atom needs to be temporarily protected.

Methyl Ethers

While direct evidence for this compound in methyl ether deprotection is limited in the provided results, the related complex, boron trifluoride etherate, in combination with sodium iodide, is an effective system for the dealkylation of ethers, including methyl ethers, to their corresponding alcohols. semanticscholar.orgtsijournals.com This reaction proceeds at room temperature and offers excellent yields, making it a useful method for deprotection in organic synthesis. semanticscholar.org The mechanism involves the formation of a complex between the boron trifluoride and the ether oxygen, followed by nucleophilic attack by the iodide ion. semanticscholar.org

Tetrahydropyranyl (THP) Ethers

Boron trifluoride etherate is a more commonly cited catalyst for the deprotection of tetrahydropyranyl (THP) ethers, which are frequently used to protect hydroxyl groups. uou.ac.inrsc.org The deprotection is typically achieved through acidic hydrolysis or alcoholysis. organic-chemistry.org The Lewis acid facilitates the cleavage of the acetal (B89532) linkage in the THP ether, regenerating the alcohol. uou.ac.in This method is significant in syntheses where the stability of THP ethers towards various reagents is exploited, followed by a mild deprotection step. rsc.org

Table 4: Deprotection Reactions Involving Boron Trifluoride Complexes

| Protected Group | Substrate Example | Reagent/Catalyst System | Deprotected Product | Reference |

| N-Acetyl | Acetylated amines of cyanine (B1664457) dyes | This compound complex | Free amino groups | heyigasglobal.comheyigasglobal.com |

| Methyl Ether | Various aryl methyl ethers | Boron trifluoride etherate / Sodium iodide | Phenols | semanticscholar.orgtsijournals.com |

| THP Ether | Alcohols protected as THP ethers | Boron trifluoride etherate | Alcohols | uou.ac.inrsc.org |

Conversion of Sulfur-containing Phosphoramidates

The this compound complex is utilized in the functional group transformation of specific organophosphorus compounds. heyigasglobal.com Research has shown that related boron trifluoride complexes, such as the methanol and diethyl etherate complexes, are effective in converting sulfur-containing phosphoramidates into their corresponding phosphate (B84403) methyl esters. heyigasglobal.comheyigasglobal.comchemicalbook.com This transformation is significant for modifying the properties and reactivity of these phosphate derivatives. The reaction leverages the Lewis acidic nature of the boron trifluoride center to activate the phosphoramidate (B1195095) substrate, facilitating the substitution of the sulfur-containing moiety with a methoxy (B1213986) group. This application highlights the utility of BF3 complexes in chemoselective modifications of complex molecules. heyigasglobal.comheyigasglobal.com

Microwave-Assisted Synthesis of Acridones

The synthesis of acridones, an important class of heteroaromatic compounds with a wide range of biological activities, can be efficiently achieved using boron trifluoride catalysis. pdx.edu While specific studies have highlighted the use of the boron trifluoride etherate (BF₃·Et₂O) complex, the underlying principle relies on the Lewis acidity of BF₃, a role that the this compound complex is also suited for. heyigasglobal.comrsc.org A rapid and efficient method for synthesizing acridones involves the microwave-assisted intramolecular acylation of N-phenylanthranilic acid derivatives promoted by boron trifluoride etherate. rsc.orgpdx.edu

This reaction proceeds under solvent-free conditions and demonstrates tolerance for a diverse range of functional groups, providing rapid access to various acridones in good to excellent yields. rsc.orgpdx.edu The use of microwave irradiation significantly accelerates the reaction compared to conventional heating methods. pdx.edu For instance, when the reaction of a substrate was conducted under solvent-free conditions at 130°C for 5 hours, the yield of the corresponding acridone (B373769) was 65%; however, under microwave irradiation, a similar yield could be achieved in a much shorter time. pdx.edu

Table 1: Boron Trifluoride Etherate-Promoted Synthesis of Acridones via Microwave Irradiation The following table presents selected findings from studies using the BF₃·Et₂O complex.

| Entry | Substrate (N-phenylanthranilic acid derivative) | Product (Acridone) | Yield (%) |

| 1 | N-phenylanthranilic acid | Acridone | 94 |

| 2 | 4'-Chloro-N-phenylanthranilic acid | 2-Chloroacridone | 92 |

| 3 | 4'-Methyl-N-phenylanthranilic acid | 2-Methylacridone | 95 |

| 4 | 4'-Methoxy-N-phenylanthranilic acid | 2-Methoxyacridone | 90 |

| 5 | 5-Chloro-N-phenylanthranilic acid | 4-Chloroacridone | 85 |

| 6 | 3',4'-Dichloro-N-phenylanthranilic acid | 2,3-Dichloroacridone | 88 |

Data sourced from Kancharla, P., et al. (2019). pdx.edursc.orgpdx.edu

Amidation Reactions

Amidation, the formation of an amide bond, is a fundamental transformation in organic and medicinal chemistry. ucl.ac.uk Boron-based reagents, including boron trifluoride complexes, serve as effective mediators for the direct amidation of carboxylic acids with amines. ucl.ac.uk The this compound complex, as a potent Lewis acid, can catalyze these reactions. heyigasglobal.com Historically, boron trifluoride etherate was used for amidations in refluxing solvents like benzene or toluene, often requiring an excess of the amine and the BF₃ reagent. ucl.ac.ukucl.ac.uk These reactions work well for aliphatic primary amines, while other amines may require higher temperatures. ucl.ac.uk

The precise mechanism of boron-mediated amidation has been a subject of detailed investigation. While a simple mechanism involving the nucleophilic attack of an amine on a monomeric acyloxyboron intermediate was initially considered, recent studies suggest more complex pathways. nih.gov

Detailed mechanistic and theoretical studies propose that the reaction may proceed through dimeric boron intermediates. nih.gov The key steps are believed to involve:

Initial Interaction: The boron reagent rapidly interacts with the amine, a highly favorable process. nih.gov

Carboxylic Acid Activation: The boron center activates the carboxylic acid. It is proposed that at least three free coordination sites on the boron atom are necessary for catalysis to occur effectively. nih.gov

Intermediate Formation: The formation of bridged B-O-B or B-N-B species is considered crucial. These dimeric structures are uniquely capable of activating the carboxylic acid while simultaneously coordinating the amine nucleophile, positioning it for attack on the carbonyl group. nih.gov

Amide Formation and Catalyst Turnover: The tetrahedral intermediate collapses to form the amide bond and water, regenerating the boron catalyst for the next cycle.

Quantum mechanical calculations support several closely related potential pathways involving these dimeric motifs. nih.gov This model explains why borinic acids, which have fewer coordination sites, are not competent catalysts for this transformation. nih.gov

An interesting application that emerged from the study of boron-mediated amidation reactions is a method for determining the enantiomeric purity of chiral amines. ucl.ac.ukucl.ac.uk This technique circumvents the need for chiral high-performance liquid chromatography (HPLC) by using nuclear magnetic resonance (NMR) spectroscopy. ucl.ac.uk

The method involves the derivatization of the chiral amine with a chiral aldehyde, such as one derived from lactic acid. ucl.ac.uk This reaction forms diastereomeric imines or related adducts. The resulting diastereomers have distinct chemical environments, leading to separate, well-resolved signals in the ¹H NMR spectrum. ucl.ac.uk By integrating the signals corresponding to each diastereomer, the enantiomeric ratio (and thus the enantiomeric excess) of the original chiral amine can be accurately determined. ucl.ac.uk This provides a convenient and rapid alternative to traditional chromatographic methods for assessing the stereochemical purity of amines. nih.gov

Coordination Chemistry and Adduct Stability

Lewis Acid-Base Interactions and Adduct Formation

Boron trifluoride (BF₃) is a potent Lewis acid. The boron atom in BF₃ has only six valence electrons, leaving it with an empty p-orbital and thus electron-deficient. quora.com This deficiency drives its ability to accept a pair of electrons to achieve a stable octet configuration. quora.com Ethylamine (B1201723) (C₂H₅NH₂), conversely, is a Lewis base. The nitrogen atom in ethylamine possesses a lone pair of non-bonding electrons, which it can donate.

The formation of the boron trifluoride ethylamine adduct is a classic example of a Lewis acid-base reaction. The nitrogen atom of ethylamine donates its lone pair of electrons to the empty p-orbital of the boron atom in boron trifluoride, forming a coordinate covalent bond. quora.comresearchgate.net This interaction results in the formation of a stable complex, BF₃·C₂H₅NH₂. scbt.com In this adduct, all atoms achieve a filled shell of valence electrons. quora.com

Factors Influencing Adduct Stability and Reactivity

Interestingly, the Lewis acidity of boron trihalides follows the trend BF₃ < BCl₃ < BBr₃, which is the opposite of what would be expected based on electronegativity alone. nih.govunlp.edu.arwikipedia.org This is explained by the significant π-backbonding in the B-F bonds of the planar BF₃ molecule, which is lost upon forming the adduct. nih.govacs.org This energy penalty is greater for BF₃ than for other boron trihalides. researchgate.net Furthermore, electrostatic repulsion between the boron and the halogen atoms plays a significant role; while BF₃ has a highly ionic B-F bond, the resulting repulsive energy is a primary factor behind its lower-than-expected Lewis acidity compared to other trihalides. nih.govacs.org

The reactivity of the adduct is inversely related to its stability. As a stable complex, this compound offers controlled reactivity, making it a useful source of BF₃ in various chemical processes. aurechem.com Its stability at room temperature allows for an extended pot life in applications like epoxy resin curing, where it acts as a latent curing agent that becomes active at elevated temperatures. aurechem.combiosynth.com

| Factor | Influence on BF₃ Adduct Stability | Explanation |

| Pyramidalization Energy | Decreases stability | Energy is required to distort the planar BF₃ molecule into the pyramidal shape it adopts in the complex. researchgate.netunlp.edu.ar |

| π-Backbonding | Decreases adduct stability | The strong π-backbonding in the B-F bonds of free BF₃ is lost upon adduct formation, which is an energetically unfavorable process. nih.govacs.org |

| Electrostatic Repulsion | Decreases stability | The highly ionic nature of the B-F bond leads to significant repulsive electrostatic energy between the boron and fluorine atoms upon pyramidalization. nih.govacs.org |

| Lewis Base Strength | Increases stability | Ethylamine is a strong Lewis base with a readily available lone pair on the nitrogen atom, leading to a strong coordinate bond. |

Intermolecular Association and Exchange Effects in Solution

In solution, boron trihalide adducts can undergo dynamic processes, including rapid donor-acceptor bond breaking and reformation. This means that the coordinate bond between the boron trifluoride and ethylamine can dissociate and re-associate. This equilibrium is influenced by the solvent and the presence of other Lewis acids or bases.

Coordination Site Determination in Boron Trihalide Adducts

In molecules containing multiple potential donor atoms, boron trifluoride will preferentially coordinate to the strongest Lewis base site. When comparing nitrogen, oxygen, and sulfur donor atoms, nitrogen is typically the preferred coordination site. This is evident in studies of boron trihalide adducts with molecules like ureas and thioureas, where coordination occurs through the nitrogen atom rather than the oxygen or sulfur. rsc.org The lone pair of electrons on the nitrogen atom in ethylamine is more available for donation than the lone pairs on oxygen or sulfur in other molecules, which are often more electronegative and hold their electrons more tightly.

Spectroscopic methods are crucial for confirming the site of coordination in adducts. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these complexes. For instance, ¹¹B NMR and ¹⁹F NMR can show significant chemical shifts upon adduct formation, providing information about the electronic environment of the boron and fluorine atoms and confirming the formation of the B-N bond. Infrared (IR) spectroscopy can also provide evidence of coordination by showing shifts in the vibrational frequencies of bonds near the donor atom (e.g., the N-H bonds in ethylamine) and the acceptor molecule (the B-F bonds in BF₃).

Relationship between Complex Stability and Catalytic Activity

The stability of the this compound complex is directly related to its catalytic activity. pageplace.de Boron trifluoride and its complexes are active catalysts in numerous organic reactions, including polymerization, alkylation, and isomerization. heyigasglobal.compageplace.de The complex acts as a controlled source of the highly reactive BF₃ Lewis acid.

Formation of Boron-Nitrogen Bonds in Adducts

The formation of the boron-nitrogen (B-N) dative bond is the pivotal event in the creation of the this compound adduct. In its free state, boron trifluoride possesses a trigonal planar geometry with sp² hybridization of the boron atom. nih.gov The boron atom in BF₃ is electron-deficient and has a vacant p-orbital, making it a potent Lewis acid. wikipedia.org Ethylamine, on the other hand, features a nitrogen atom with a lone pair of electrons and a trigonal pyramidal geometry, characteristic of an sp³ hybridized center, rendering it a good Lewis base.

Upon reaction, the nitrogen atom of ethylamine donates its electron pair to the empty p-orbital of the boron atom. nih.gov This donation results in the formation of a stable B-N coordinate bond and a significant alteration in the molecular geometry of the boron center. The hybridization of the boron atom changes from sp² to sp³, and the geometry around it transforms from trigonal planar to tetrahedral. nih.gov Consequently, the B-F bonds, which are co-planar in free BF₃, are pushed down into a pyramidal arrangement in the adduct.

Research on related boron trifluoride-amine adducts provides insight into the changes in bond lengths upon complexation. Computational studies have shown that the formation of the B-N bond leads to a lengthening of the B-F bonds in the adduct compared to their length in the free BF₃ molecule. nih.gov This elongation is attributed to the decrease in the B-F bond order as electron density is shifted from the fluorine atoms towards the newly formed B-N bond.

The strength of the B-N bond can be influenced by the surrounding medium. Computational studies on similar donor-acceptor complexes have revealed that the B-N bond length can be significantly shorter in the crystalline state compared to the gas phase. researchgate.net This difference is attributed to short-range dipole-dipole interactions and other crystalline effects that stabilize a more compact structure. researchgate.net

Detailed research findings on the structural and energetic parameters of BF₃-amine adducts from computational studies are summarized in the table below. These values, while not specific to the ethylamine adduct, provide a valuable comparative framework for understanding the properties of the B-N bond in this class of compounds.

| Adduct | Method/Basis Set | B-N Bond Length (Å) | Complexation Energy (kcal/mol) | Reference |

| H₃N-BF₃ | MP2 | - | - | diva-portal.org |

| HCN-BF₃ (gas phase) | ab initio | ~2.9 Å | - | researchgate.net |

| HCN-BF₃ (crystal phase) | DFT | ~2.06 Å | - | researchgate.net |

| CH₃CN-BF₃ | MP2 | ~2.3 Å or ~1.8 Å | - | researchgate.net |

Theoretical and Computational Studies

Ab Initio Studies on Adduct Structures and Properties

Ab initio (from first principles) quantum chemistry methods are fundamental to understanding the geometric and electronic structure of molecules. These calculations solve the electronic Schrödinger equation without empirical data, providing highly accurate molecular properties. For BF₃-Lewis base adducts, methods like Møller-Plesset perturbation theory (MP2) and high-level composite methods such as G4* have been utilized to determine optimized geometries and other properties. mdpi.com

Upon formation of the adduct with ethylamine (B1201723), the geometry of the BF₃ molecule undergoes a significant transformation. The initially planar BF₃ molecule (D₃h symmetry) becomes pyramidal (C₃v symmetry) in the complex. This structural change is a direct consequence of the formation of the dative bond between the nitrogen atom of ethylamine and the boron atom. The boron atom changes its hybridization from sp² to approximately sp³.

While specific high-level ab initio studies detailing the precise geometry of the BF₃·C₂H₅NH₂ adduct are not broadly published, extensive research on analogous amine adducts, such as with ammonia (B1221849) (NH₃) and methylamine (B109427) (MeNH₂), provides a reliable framework for its expected structure. cdnsciencepub.com The key geometric parameters, including the B-N bond length and the F-B-F bond angles, are critical indicators of the strength and nature of the Lewis acid-base interaction. In a related study on BF₃-base complexes, optimized structures were determined using B3LYP/aug-cc-pVTZ calculations, with the full results available in supplementary materials. mdpi.com Based on these analogous systems, the expected structural parameters for BF₃·C₂H₅NH₂ are presented below.

Table 1: Predicted Geometric Parameters of BF₃·C₂H₅NH₂ from Analogous Ab Initio Studies Note: Values are predictive and based on calculations of similar BF₃-amine adducts.

| Parameter | Predicted Value | Reference System / Method |

|---|---|---|

| B-N Bond Length | ~1.60 Å | Based on BF₃·NH₃, BF₃·MeNH₂ cdnsciencepub.com |

| B-F Bond Length | ~1.38 Å | Based on BF₃·NH₃ acs.org |

| F-B-F Bond Angle | ~107° | Based on BF₃·NH₃ acs.org |

| N-B-F Bond Angle | ~112° | Based on BF₃·NH₃ acs.org |

These studies confirm that the formation of the dative bond leads to a lengthening of the B-F bonds compared to free BF₃ and a compression of the F-B-F angle from 120° to a value close to the tetrahedral angle.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in mapping the potential energy surfaces of reactions, identifying transition states, and calculating activation energies, thereby providing detailed mechanistic pathways.

The BF₃·C₂H₅NH₂ complex is a widely used latent thermal catalyst. DFT studies on similar BF₃ adducts, such as boron trifluoride etherate (BF₃·OEt₂), have provided significant insights into the mechanisms of the reactions they catalyze. For instance, DFT calculations at the B3LYP/6-31G* level have been used to determine the transition structures in BF₃-catalyzed Diels-Alder reactions, revealing them to be highly asynchronous. auctoresonline.org Similarly, the mechanism of direct reductive amination catalyzed by BF₃ complexes has been investigated using DFT, identifying the rate-determining step as the hydride transfer. mdpi.com

In the context of reactions involving BF₃·C₂H₅NH₂, computational studies have been used to support proposed mechanisms. For example, in the synthesis of 1,3,2-benzodiazaboroles, where BF₃·C₂H₅NH₂ is used as a fluorophile, DFT calculations were employed to confirm the aromatic character of the resulting products. thieme-connect.deacs.org In the maleinization of soybean oil, the use of BF₃·C₂H₅NH₂ as a catalyst was observed to promote a different reaction pathway, combining an ene reaction with an acylation reaction, as suggested by spectroscopic analysis. rsc.org

DFT calculations provide the tools to explore such mechanisms in detail, as demonstrated in studies of BF₃·OEt₂-catalyzed reactions where transition states for key steps like nucleophilic attack and dehydration are located and their energy barriers calculated. auctoresonline.org

Computational Modeling of Catalytic Pathways

The primary industrial application of boron trifluoride ethylamine is as a catalytic initiator for the cationic polymerization of epoxy resins. vdoc.pubresearchgate.netresearchgate.net The catalytic pathway involves several key steps that can be modeled using computational methods to understand the reaction kinetics and catalyst behavior.

The generally accepted catalytic cycle for epoxy curing initiated by a BF₃-amine complex proceeds via a cationic polymerization mechanism. researchgate.net The pathway can be outlined and computationally modeled as follows:

Initiation: At elevated temperatures, the BF₃·C₂H₅NH₂ complex dissociates to release the Lewis acid, BF₃. While less common, an alternative initiation involves the protonation of an epoxy monomer by a proton released from the amine. The more accepted pathway involves direct interaction.

Cationic Species Formation: The highly electrophilic BF₃ coordinates to the oxygen atom of an epoxy ring. This coordination polarizes the C-O bond, making the adjacent carbon atom highly susceptible to nucleophilic attack. This step activates the monomer.

Propagation: Another epoxy monomer acts as a nucleophile, attacking the activated carbon atom and opening the ring. This process forms a new C-O bond and transfers the cationic charge to the newly added monomer unit, creating a growing polymer chain with an active cationic end.

Chain Transfer and Termination: The polymerization can be terminated through various processes, including reaction with impurities or chain transfer, where the active center is transferred to another molecule.

Computational modeling, primarily using DFT, can be applied to each step of this pathway. By calculating the free energy profile, researchers can determine the rate-limiting step and understand how factors like temperature and the specific structure of the epoxy and amine influence the reaction rate. For example, studies on the curing of fluorinated epoxy resins with BF₃·C₂H₅NH₂ have used computational methods to assess the reaction kinetics. researchgate.net DFT calculations on related BF₃-catalyzed reactions show that the activation energies for crucial steps like nucleophilic attack and ring-opening can be quantified, providing a detailed map of the catalytic cycle. auctoresonline.org

Theoretical Insights into Bonding and Energetics

The stability of the BF₃·C₂H₅NH₂ adduct is determined by the strength of the dative bond formed between the nitrogen of the ethylamine and the boron of the boron trifluoride. Theoretical calculations provide quantitative measures of this interaction, including the bond dissociation energy (BDE) and the enthalpy of formation (ΔHf).

The strength of the crucial B-N dative bond dictates the adduct's stability. The B-N bond dissociation energy represents the energy required to break this bond homolytically. Computational studies on the BF₃-ammonia complex at the MP2 level calculated a complexation energy of -4.27 kcal/mol (approx. -17.9 kJ/mol) favored over the BCl₃ adduct, illustrating the relative Lewis acidity. acs.org

Another important aspect is the effect of complexation on the bonds within the constituent molecules. Upon forming the adduct, the B-F bonds in boron trifluoride are weakened. The B-F bond dissociation enthalpy in free BF₃ is exceptionally high, calculated to be around 712.5 kJ·mol⁻¹ at the W1w level of theory. mdpi.com This strength is partly attributed to pπ-pπ back-bonding from the fluorine lone pairs to the empty p-orbital on the sp²-hybridized boron. When the adduct forms, the boron atom re-hybridizes towards sp³, reducing this back-bonding and consequently weakening the B-F bonds.

Table 2: Calculated Energetic Properties of BF₃-Amine Adducts Values provide insight into the energetics of the BF₃·C₂H₅NH₂ adduct.

| Property | Molecule | Calculated Value | Method / Level of Theory |

|---|---|---|---|

| Gas-Phase Enthalpy of Adduct Formation | BF₃ + NMe₃ | -113.7 kJ·mol⁻¹ | G4* mdpi.com |

| Complexation Energy | H₃N·BF₃ | -17.9 kJ·mol⁻¹ (relative to BCl₃ adduct) | MP2 acs.org |

| B-F Bond Dissociation Enthalpy | BF₃ | 712.5 kJ·mol⁻¹ | W1w mdpi.com |

These theoretical and computational studies provide a detailed, molecular-level understanding of this compound, rationalizing its structure, stability, and catalytic function.

Future Research Directions and Emerging Applications

Development of Novel Boron-Based Catalysts

The boron trifluoride ethylamine (B1201723) complex is a potent catalyst for a variety of chemical reactions, including alkylation, acylation, and polymerization. heyigasglobal.com Its high efficiency and selectivity are valuable for the production of fine chemicals, pharmaceuticals, and agrochemicals. heyigasglobal.com Research is ongoing to develop novel catalytic systems where this complex plays a central role. For instance, it is used in combination with metal carboxylates, such as tin octoate, to create synergistic accelerator compositions for the curing of epoxy resins, demonstrating enhanced cure speeds and high glass transition temperatures. epo.org Further investigations aim to harness its catalytic activity for a broader range of organic transformations, potentially leading to the development of more efficient and selective industrial processes. heyigasglobal.com

Applications in Green Chemistry Initiatives

In the drive towards more environmentally benign chemical processes, boron trifluoride ethylamine is being explored as a component in greener synthetic routes. One notable application is in the maleinization of soybean oil, a process that modifies lipids for various applications. rsc.orgrsc.org The use of this compound as a Lewis acid catalyst in this reaction leads to a faster consumption of maleic anhydride. rsc.orgrsc.org This suggests a potential for more efficient, and possibly lower-energy, pathways for the chemical modification of bio-based feedstocks. The stability and solid nature of the complex also present advantages in handling and potential for recycling, aligning with the principles of green chemistry. acs.orgnih.gov

Expansion into New Synthetic Methodologies

The this compound complex is proving to be a valuable reagent in the expansion of synthetic methodologies, particularly in the synthesis of boron-containing heterocycles. A significant development is its use as a bench-stable solid fluorophile for the synthesis of 1,3,2-benzodiazaboroles from readily available starting materials like 1,2-phenylenediamines and potassium organotrifluoroborates. acs.orgnih.govthieme-connect.de This method is notable for its use of air-stable components, which simplifies the synthetic procedure. acs.org The reaction proceeds by the activation of the organotrifluoroborate by the this compound complex. acs.orgnih.gov This methodology has been successfully applied to a range of substrates, including the synthesis of thieno[3,2-d] heyigasglobal.comheyigasglobal.comchembk.comdiazaborinin-4-ones, highlighting its versatility. mdpi.com

Table 1: Comparison of Fluorophiles for Benzodiazaborole Synthesis acs.orgnih.gov

| Entry | Fluorophile | Equivalents | P:IS Ratio |

| 1 | SiCl₄ | 1 | 4.60 |

| 9 | BF₃·NH₂Et | 3 | Optimal |

This table illustrates the superior performance of this compound complex compared to other fluorophiles in specific synthetic applications. acs.orgnih.gov

Advanced Materials Science Applications

In materials science, the this compound complex is recognized for its role as a latent curing agent for epoxy resins. aurechem.comactylis.comaurechem.comsigmaaldrich.com This property is crucial in the manufacturing of high-performance materials, such as electrical insulating laminates and carbon-reinforced plastics. researchgate.net The complex initiates the cationic polymerization of epoxy resins, leading to cross-linked polymers with desirable mechanical and thermal properties. researchgate.netresearchgate.netcore.ac.uk Research has also shown its use in modifying epoxy resins with nano-silica to create composites with enhanced characteristics. cnrs.fr Furthermore, its involvement in polymerization reactions of other monomers, like 1-(2-hydroxyethyl)aziridine, points towards its potential in creating novel functional polymers. researchgate.net The ability of the complex to act as an initiator for polymerization is a key area of ongoing research for developing advanced materials. heyigasglobal.com

Exploration in Biological and Pharmaceutical Research

The application of this compound is expanding into the biomedical and pharmaceutical fields, primarily as a synthetic tool. heyigasglobal.comactylis.comdataintelo.com

A significant area of research is the use of the this compound complex in the synthesis of boron-containing compounds, which are of interest for their potential biological activity. acs.orgnih.gov The synthesis of 1,3,2-benzodiazaboroles, which are isosteres of the biologically prominent indole (B1671886) scaffold, is a prime example. nih.gov This methodology provides access to a library of novel molecules that can be screened for pharmaceutical applications. acs.orgnih.gov The reaction's tolerance for various functional groups allows for the creation of a diverse range of boron-containing heterocycles, which are potential candidates for drug development. thieme-connect.de

Table 2: Examples of Synthesized Benzodiazaboroles acs.org

| Compound | Name | Yield | Melting Point (°C) |

| 5a | 2-Phenyl-2,3-dihydro-1H-1,3,2-benzodiazaborole | 85% | 198–200 |

| 5f | 2-(4-Bromophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole | 68% | 216–218 |

| 5j | 2-(3-Methoxyphenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole | 62% | 150–152 |

While direct studies utilizing this compound to probe enzyme mechanisms are not widely documented, its role in synthesizing structurally unique molecules is of indirect importance. The boron-containing heterocycles synthesized using this complex can serve as novel scaffolds for designing enzyme inhibitors or probes to study protein interactions. acs.org For instance, diazaborinines, a class of compounds accessible through methods involving this compound, have been studied for their potential to inhibit enzymes. The development of synthetic routes facilitated by the this compound complex is a critical first step in generating the molecular tools needed for such biological investigations.

Potential Antimicrobial Activity

The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Boron-containing compounds have emerged as a promising class of molecules in this area. researchgate.netnevsehir.edu.tr While direct studies on the antimicrobial properties of this compound are not extensively documented, significant research into related boron-amine complexes and other organoboron derivatives provides a strong rationale for its investigation as a potential antimicrobial agent.

The antimicrobial potential of boron compounds is often linked to the Lewis acid character of the boron atom, which can interact with biological nucleophiles like nitrogen and oxygen atoms found in the functional groups of amino acids and carbohydrates on bacterial cell surfaces. google.com This interaction can disrupt metabolic pathways or interfere with essential cellular structures. nevsehir.edu.tr

Research into closely related compounds has yielded promising results. For instance, a patent for boron-organic derivatives of monoethanolamine, synthesized from monoethanolamine and boric acid, demonstrated significant antimicrobial and antifungal activity. The minimum inhibitory concentration (MIC) for these compounds was as low as 0.001% against several microorganisms, including Staphylococcus aureus and Escherichia coli.

Similarly, studies on other boron-amine structures have shown considerable antibacterial efficacy. A series of chiral amine bis(phenolate)-boron complexes were tested against various pathogenic bacteria, with some derivatives exhibiting potent activity. google.com One such complex displayed a minimum inhibitory concentration (MIC) of 4 µg/mL against multiple bacterial strains, a value that approaches the efficacy of some commercial antibiotics. google.com

These findings underscore the principle that boron-containing amine complexes are a fertile ground for the development of new antimicrobial drugs. Future research could focus on synthesizing a library of derivatives based on the this compound scaffold. By modifying the ethylamine or trifluoride components, it may be possible to tune the compound's activity against specific bacterial or fungal pathogens, including multi-drug resistant strains. researchgate.net The investigation into these derivatives would likely involve determining their MIC values against a panel of clinically relevant microbes.

Table 1: Antimicrobial Activity of Related Boron-Amine Derivatives This table presents data from studies on compounds structurally related to this compound, illustrating the potential of this chemical class.

| Compound Class | Test Organism | Reported Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|

| Boron-organic monoethanolamine derivative | Staphylococcus aureus | 0.001% - 0.1% | |

| Boron-organic monoethanolamine derivative | Escherichia coli | 0.001% | |

| Boron-organic monoethanolamine derivative | Candida albicans | 0.01% - 0.5% | |

| Chiral amine bis(phenolate)-boron complex (LB₂) | E. coli, B. cereus, S. aureus, L. monocytogenes | 4 µg/mL | google.com |

Design of Neuroactive Agents

The structural characteristics of this compound also position it as a compound of interest for the design of novel neuroactive agents. heyigasglobal.com The rationale for this application lies in the ability of amine-boranes to serve as mimics for biologically crucial molecules such as amino acids and neurotransmitters. researchgate.net The boron moiety can replace a carboxylic acid group, creating an analogue that can potentially interact with enzymes and receptors in the nervous system. researchgate.net

The versatility of the this compound complex allows for structural modifications that could lead to the development of new drugs targeting the central nervous system. heyigasglobal.com By altering the organic amine component or substituting the fluorine atoms, researchers can create derivatives with tailored properties to act as inhibitors or antagonists for specific neurological targets. heyigasglobal.comresearchgate.net

Amine-boranes have been noted for their potential as therapeutic agents due to their similarity to naturally occurring biological molecules. researchgate.net This mimicry could be exploited to design compounds that modulate the activity of enzymes involved in peptide and amino acid metabolism, which are fundamental processes in neurochemistry. researchgate.net

Future research in this domain would involve the synthesis of this compound derivatives and their subsequent screening through a battery of in vitro and in vivo neurological assays. This could include binding assays for various neurotransmitter receptors (e.g., dopamine, serotonin, GABA receptors) and functional assays to determine their effect on neuronal signaling. The goal is to identify lead compounds that exhibit specific neuroactive profiles, which could then be optimized for further development as potential treatments for a range of neurological or psychiatric conditions. While specific research data on the neuroactive properties of this compound itself is limited, the foundational chemical principles and the activities of related amine-boranes provide a compelling case for its exploration in this advanced pharmaceutical application. heyigasglobal.comresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings